Chemical structure analysis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine
Chemical structure analysis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine
This guide provides a comprehensive technical analysis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine , a bicyclic diamine scaffold critical in the synthesis of GPCR ligands (specifically mu-opioid and nociceptin receptors) and monoamine reuptake inhibitors.[1]
The content is structured for medicinal chemists and analytical scientists, focusing on the rigorous determination of stereochemistry (endo/exo isomerism) and conformational dynamics.
[1]
Introduction & Structural Significance
The 3-azabicyclo[3.2.1]octane core represents a "reverse-tropane" architecture.[1] Unlike the classical tropane (8-azabicyclo[3.2.1]octane) where the nitrogen resides in the one-atom bridge, this scaffold places the nitrogen within the three-carbon bridge of the bicyclic system.[1]
When substituted at the C8 position (the one-atom bridge) with an amine, the molecule introduces a critical stereochemical vector. The orientation of this amine—either syn (endo) or anti (exo) relative to the nitrogen-containing piperidine ring—dramatically alters the pharmacological profile.
Core Molecular Identity[1]
-
IUPAC Name: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine[1]
-
Molecular Formula: C
H N [2] -
Exact Mass: 216.1626 Da[1]
-
Key Structural Features:
-
Piperidine Ring: Constrained into a chair-like conformation by the C6-C7 ethylene bridge.[1]
-
C8 Bridge: The site of the primary amine, acting as a "switch" for stereochemical interactions.
-
N-Benzyl Group: Provides lipophilic bulk and UV chromophore for detection, typically introduced to protect the secondary amine or engage hydrophobic pockets in target proteins.[1]
-
Stereochemical Analysis: The Endo/Exo Challenge
The synthesis of the 8-amine typically proceeds via reductive amination of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one .[1] This reaction creates two diastereomers. Distinguishing them is the primary analytical hurdle.
Defining the Isomers[1]
-
Endo Isomer (Syn): The C8-amino group projects towards the piperidine ring (closer to the N3 nitrogen). This is often the kinetic product in hydride reductions due to steric approach from the less hindered "exo" face.
-
Exo Isomer (Anti): The C8-amino group projects away from the piperidine ring (towards the C6-C7 ethylene bridge). This is often the thermodynamic product.
Visualization of Stereochemical Pathways
The following diagram illustrates the origin of the isomers and the analytical decision tree.
Figure 1: Stereochemical divergence in synthesis and analytical workflow for isomer determination.
Analytical Protocols & Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for assignment. The rigidity of the bicyclic system allows for clear distinction based on Karplus relationships and through-space interactions.[1]
Protocol: Stereochemical Assignment
Solvent: CDCl
| Feature | Endo-Isomer (Syn) | Exo-Isomer (Anti) | Mechanistic Explanation |
| H8 Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) | The endo H8 (in the exo-amine isomer) is in the shielding cone of the C6-C7 bridge.[1] |
| H8 Multiplicity | Triplet (t) or broad singlet | Triplet (t) | Coupling to bridgehead H1/H5. |
| NOESY: H8 ↔ H6/H7 | Strong Correlation | Weak/No Correlation | In the Endo-Amine isomer, H8 is exo and points toward the C6/C7 bridge, showing strong NOE.[1] |
| NOESY: H8 ↔ H2/H4 | Weak/No Correlation | Strong Correlation | In the Exo-Amine isomer, H8 is endo and points toward the piperidine ring axial protons.[1] |
Critical Validation Step: To confirm the "Endo-Amine" structure, look for a strong NOE cross-peak between the H8 proton and the exo-protons of the C6-C7 bridge .[1] If the amine is Endo, the proton at C8 is Exo, placing it in close spatial proximity to the ethylene bridge.
Mass Spectrometry (MS) Analysis
While MS cannot easily distinguish stereoisomers, it validates the core scaffold connectivity.
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]
= 217.17 m/z. -
Fragmentation Pattern:
-
m/z 217 → 200: Loss of NH
(Characteristic of primary amines). -
m/z 91: Tropylium ion (C
H ), confirming the N-benzyl group. -
m/z 126: Loss of Benzyl (M - 91), leaving the azabicyclo core.
-
X-Ray Crystallography (Gold Standard)
If the oil/solid is amorphous, convert to a salt to induce crystallization.
-
Recommended Salt: Bis-hydrochloride or Fumarate.[1]
-
Procedure: Dissolve free base in EtOH; add 2.0 eq. ethereal HCl. Slow evaporation at 4°C.
-
Outcome: Unambiguous determination of C8 stereochemistry and N3-benzyl orientation (equatorial vs axial).
Experimental Methodology: Reductive Amination
This protocol describes the synthesis of the target amine from the ketone precursor, highlighting the control points for stereoselectivity.
Objective: Synthesize 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine (mixture of isomers).
-
Reactants:
-
Substrate: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq).[1]
-
Amine Source: Ammonium Acetate (NH
OAc) (10.0 eq). -
Reductant: Sodium Cyanoborohydride (NaBH
CN) (1.5 eq). -
Solvent: Methanol (dry).
-
-
Procedure:
-
Step A (Imine Formation): Dissolve ketone and NH
OAc in Methanol. Add 3Å molecular sieves to sequester water. Stir at RT for 2 hours. Checkpoint: Monitor disappearance of ketone C=O stretch (1710 cm ) via IR. -
Step B (Reduction): Cool to 0°C. Add NaBH
CN portion-wise. Allow to warm to RT and stir for 16 hours. -
Step C (Workup): Quench with 1N NaOH (pH > 10). Extract with DCM (3x). Wash organic layer with brine, dry over Na
SO . -
Step D (Purification): The crude is a mixture of endo/exo. Separation requires Column Chromatography (Silica gel; Eluent: DCM:MeOH:NH
OH 90:9:1).
-
-
Yield Expectation: 70-85% combined yield. The endo (syn) isomer is typically favored (approx 3:1 ratio) due to the steric hindrance of the C6-C7 bridge blocking the "top" attack on the intermediate imine.
References
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Synthesis of 3-azabicyclo[3.2.1]octane derivatives: Kazi, B., et al. (2010). "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters." Arkivoc, 2010(9), 31-39.[3]
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Conformational Analysis of Azabicyclic Systems: Toma, L., et al. (1992).[4] "Molecular mechanics and 1H NMR conformational study of 3,8-diazabicyclo[3.2.1]octanes." Tetrahedron, 48(1), 167-176.
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Pharmacological Relevance (NAAA Inhibitors): Migliore, M., et al. (2016). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry, 59(24), 11015–11026.
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General Properties of 3-azabicyclo[3.2.1]octanes: PubChem Compound Summary for CID 12313490.
